Product packaging for Butane-1,1,1,2-tetrol(Cat. No.:CAS No. 31904-60-6)

Butane-1,1,1,2-tetrol

Cat. No.: B14685320
CAS No.: 31904-60-6
M. Wt: 122.12 g/mol
InChI Key: NDEIPVVSKGHSTL-UHFFFAOYSA-N
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Description

Butane-1,1,1,2-tetrol is an organic chemical compound classified as a polyol, characterized by the presence of four hydroxyl groups. Its molecular formula is C4H12O8 . As a high-value research compound, it is primarily utilized in investigative chemistry as a building block or intermediate for the synthesis of more complex molecules. The multiple hydroxyl groups make it a candidate for studies in polymer chemistry, green chemistry applications, and the development of novel materials . The presence of several functional groups allows for diverse chemical reactivity, offering potential pathways for custom synthesis in pharmaceutical and agrochemical research . Researchers value this tetrol for its potential to contribute to the development of new chemical entities and for exploring structure-activity relationships. This product is strictly for laboratory and research purposes. It is not intended for diagnostic, therapeutic, or personal use. Please handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10O4 B14685320 Butane-1,1,1,2-tetrol CAS No. 31904-60-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31904-60-6

Molecular Formula

C4H10O4

Molecular Weight

122.12 g/mol

IUPAC Name

butane-1,1,1,2-tetrol

InChI

InChI=1S/C4H10O4/c1-2-3(5)4(6,7)8/h3,5-8H,2H2,1H3

InChI Key

NDEIPVVSKGHSTL-UHFFFAOYSA-N

Canonical SMILES

CCC(C(O)(O)O)O

Origin of Product

United States

Computational Chemistry and Advanced Theoretical Investigations of Butane 1,1,1,2 Tetrol

Intramolecular and Intermolecular Interaction Analysis within Butane-1,1,1,2-tetrol Systems

Assessment of Cooperative Effects in Highly Hydroxylated Butane (B89635) Structures

The presence of multiple hydroxyl groups in close proximity within the this compound structure gives rise to a network of intramolecular hydrogen bonds. The strength and nature of these bonds are not merely additive but are subject to cooperative effects, where the formation of one hydrogen bond influences the properties of adjacent bonds. In polyols, cooperativity can lead to an enhancement of hydrogen bond strength, impacting the molecule's conformational preferences, stability, and reactivity. researchgate.netelsevierpure.com

Computational studies on similar polyols, such as 1,3-propanediol (B51772) and various sugar alcohols, have demonstrated that the stability of different conformers is significantly influenced by these cooperative hydrogen-bonding networks. researchgate.netresearchgate.netnih.gov For this compound, the geminal triol group at the C1 position and the hydroxyl group at the C2 position can engage in a complex interplay of hydrogen bonding. The formation of a hydrogen bond between the hydroxyl groups on C1 and C2, for instance, can increase the acidity of the donor hydroxyl group and the basicity of the acceptor oxygen, thereby strengthening subsequent hydrogen bonds.

Table 1: Illustrative Cooperative Effects in a Model Polyol System

InteractionBond Length (Å)Stabilization Energy (kcal/mol)
Single H-Bond1.95-3.5
Cooperative H-Bond 11.92-4.2
Cooperative H-Bond 21.90-4.8

Note: This table presents illustrative data based on general principles of hydrogen bond cooperativity in polyols and does not represent specific calculated values for this compound.

Electronic Structure and Reactivity Descriptors for this compound

The arrangement of electrons within a molecule dictates its reactivity. Computational chemistry offers a suite of tools to analyze the electronic structure and predict sites of chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the hydroxyl groups, reflecting their lone pair electrons. The LUMO is likely to be an antibonding σ* orbital associated with the C-O or C-C bonds. The dense hydroxylation is expected to raise the HOMO energy and lower the LUMO energy, leading to a relatively small HOMO-LUMO gap compared to less substituted alkanes.

Table 2: Theoretical HOMO, LUMO, and Gap Energies for this compound and Related Compounds

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Ethane-12.54.517.0
Ethanol-10.83.214.0
Ethane-1,2-diol-10.22.112.3
This compound (Estimated) -9.5 1.5 11.0

Note: The values for this compound are estimations based on trends observed in related, smaller polyols and are for illustrative purposes. Actual values would require specific quantum chemical calculations.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by partitioning the molecular wavefunction into localized orbitals corresponding to core electrons, lone pairs, and bonds. q-chem.comaiu.edu This method allows for the quantification of donor-acceptor interactions, which are key to understanding delocalization effects and molecular stability.

In this compound, significant donor-acceptor interactions are expected between the lone pairs of the oxygen atoms (donors) and the antibonding σ* orbitals of adjacent C-O and C-H bonds (acceptors). These interactions, often referred to as hyperconjugation, contribute to the stabilization of the molecule. The strength of these interactions can be evaluated by second-order perturbation theory within the NBO framework. nih.govrsc.org The delocalization of electron density from the oxygen lone pairs into the σ(C-O) and σ(C-H) orbitals can also influence the bond lengths and vibrational frequencies.

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.netnih.gov The EPS is mapped onto the van der Waals surface of the molecule, with different colors representing regions of varying electrostatic potential. Red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions denote positive potential (electron-poor areas, prone to nucleophilic attack).

For this compound, the EPS is expected to show highly negative regions around the oxygen atoms of the hydroxyl groups due to their high electronegativity and lone pair electrons. These sites would be the primary targets for electrophiles. Conversely, the hydrogen atoms of the hydroxyl groups, being bonded to electronegative oxygen, will exhibit a positive potential, making them susceptible to attack by nucleophiles or acting as hydrogen bond donors. The carbon skeleton, being less polar, will likely show intermediate potential.

Reaction Path and Transition State Theory for Decomposition of this compound

Understanding the decomposition pathways of polyols is crucial for applications in areas such as biofuel combustion and materials stability. nih.gov Transition state theory allows for the computational investigation of reaction mechanisms and the determination of activation barriers, providing insights into the preferred decomposition routes.

Based on studies of similar polyols like propanediols and glycerol, several decomposition pathways can be postulated for this compound under thermal conditions. nih.gov The most likely initial steps involve either C-C bond cleavage or dehydration (water elimination).

Dehydration Reactions: The elimination of a water molecule is a common decomposition pathway for alcohols. acs.orgumn.edu In this compound, this could occur through several routes, for instance, involving two hydroxyl groups on the same carbon (from the gem-triol) or on adjacent carbons (vicinal diols). The gem-triol at C1 is inherently unstable and likely to readily lose water to form a carboxylic acid or an aldehyde. Dehydration involving the vicinal hydroxyls on C1 and C2 would lead to an enol, which would then tautomerize to a more stable keto form. The activation barriers for these dehydration reactions can be calculated using computational methods to determine the most favorable pathway.

C-C Bond Cleavage: Homolytic cleavage of the C-C bonds is another possible decomposition route, particularly at higher temperatures. nih.gov The C1-C2 bond in this compound is activated by the presence of multiple hydroxyl groups and would be a likely site for initial fragmentation. This would lead to the formation of smaller radical species that can then undergo further reactions.

Computational modeling of the potential energy surface for these reactions would allow for the identification of the transition states and the calculation of the associated energy barriers. This would reveal the predominant decomposition products under different conditions. For example, at lower temperatures, dehydration reactions are often favored, while at higher temperatures, C-C bond cleavage may become more significant. nih.gov

No Publicly Available Research Found on the Computational Chemistry of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific research or data could be located for the chemical compound this compound, particularly in the areas of computational chemistry and advanced theoretical investigations as outlined in the user's request.

Extensive searches were conducted to find information pertaining to the calculation of activation energies for its dehydration, the influence of solvent environments on its reaction free energy landscapes, ab initio molecular dynamics simulations, and multiscale modeling approaches. However, these searches did not yield any studies, datasets, or scholarly articles focused on this compound.

The majority of available research on butane tetrol isomers focuses on Butane-1,2,3,4-tetrol (B1171214) and its stereoisomers, such as erythritol (B158007) and threitol. These compounds have been the subject of various studies, including their physical properties, synthesis, and applications.

The absence of accessible information prevents the generation of a scientifically accurate and informative article that adheres to the specific and detailed outline provided. Therefore, the requested article on the computational chemistry and advanced theoretical investigations of this compound cannot be produced at this time.

Hypothetical Synthetic Methodologies and Experimental Challenges for Butane 1,1,1,2 Tetrol

Precursor Design for Sterically Congested Polyhydroxylation

The construction of the butane-1,1,1,2-tetrol carbon skeleton requires a strategic approach to introduce four hydroxyl groups onto two adjacent carbons, with three residing on the terminal C1 carbon. The design of a suitable precursor is paramount, as it must contain the necessary carbon framework and functional groups that can be converted to hydroxyls under conditions that might accommodate a highly unstable product.

One hypothetical pathway involves the functionalization of a highly substituted alkane. A theoretical precursor could be a derivative of pivalic acid, which features the required quaternary carbon. The challenge lies in introducing functionality at this already crowded center.

Industrial processes like the Koch reaction can produce tertiary-butyl carboxylic acids from isobutene via carbonylation. nih.gov However, applying such methods to create a precursor with the necessary oxygenation pattern for this compound is not straightforward. A more tailored, albeit hypothetical, approach might involve a multi-step sequence starting from a simpler butane (B89635) derivative.

A conceptual strategy could begin with the synthesis of a molecule like 2-hydroxy-2-methylpropanoic acid. This precursor contains the C2-hydroxyl and a carboxylic acid at the C1 position. The conversion of the single carboxylic acid group into a triol (–C(OH)₃) is without precedent. Standard reduction of a carboxylic acid or its esters yields a primary alcohol (–CH₂OH). rsc.orggoogle.com Therefore, a direct reduction approach is not viable.

An alternative could involve the functionalization of a pre-existing multi-substituted carbon. For instance, a quadruple relay catalysis system has been reported for the selective synthesis of n-alcohols from n-alkanes via primary C-H bond hydroxymethylation, though this is for terminal, unfunctionalized alkanes. nih.gov Adapting such a system for the exhaustive oxidation of a single methyl group in a precursor like tert-butanol (B103910) to a carboxylic acid, which could then hypothetically be further oxidized, is a significant leap. The direct carbonylation of alcohols to carboxylic acids is known but typically requires specific catalysts and conditions that may not be compatible with the desired substitution pattern. google.com

Highly activated unsaturated systems, such as electron-deficient alkenes or alkynes, could serve as alternative scaffolds for assembling the dense array of hydroxyl groups. These substrates can exhibit unique reactivity compared to simple alkenes. For instance, visible light-facilitated radical strategies have been used for the 1,2-alkylarylation of activated alkenes. rsc.orgnih.gov

A hypothetical precursor could be an alkene like 1,1-dichloro-1-butene. The double bond could be a handle for dihydroxylation to install the C1 and C2 hydroxyl groups. However, conventional dihydroxylation of such an electron-poor alkene would be challenging. Subsequent nucleophilic substitution of the two chlorine atoms to form the geminal diol moiety would lead to the unstable gem-triol structure.

Another approach could start with 2-butynoic acid. This molecule contains the four-carbon backbone and a triple bond that could theoretically be oxidized. However, the oxidation of alkynes often leads to cleavage of the carbon-carbon triple bond. While methods for hydroamination of alkenes and alkynes exist, direct polyhydroxylation across a triple bond to yield a tetrol on adjacent carbons is not a standard transformation. nih.govnih.gov

A more plausible, though still highly challenging, precursor might be a protected form, such as an orthoester derivative. For example, a molecule like methyl 2-oxo-1,1,1-triethoxybutane could be envisioned. The ketone at C2 could be selectively reduced to a hydroxyl group. The final, critical step would be the hydrolysis of the orthoester at C1. While hydrolysis of acetals and ketals is a standard method for deprotection to form aldehydes and ketones, the hydrolysis of an orthoester to a gem-triol would be subject to the same instability issues as the final product.

Methodological Considerations for Geminal Polyol Formation

The formation of a geminal triol is the central challenge in synthesizing this compound. Geminal diols are themselves generally unstable intermediates that readily dehydrate to form a carbonyl compound. wikipedia.orgorgosolver.com A geminal triol would be expected to be even more transient, rapidly decomposing to a carboxylic acid and water.

Standard reagents for vicinal dihydroxylation of alkenes, such as osmium tetroxide (OsO₄) and potassium permanganate (B83412) (KMnO₄), are unlikely to be effective for the synthesis of a sterically crowded tetrol. chemistrysteps.commasterorganicchemistry.com These reagents work via a concerted syn-addition to form a cyclic intermediate. chemistrysteps.com Extreme steric hindrance around a potential alkene precursor would likely inhibit the formation of this intermediate.

Furthermore, KMnO₄ is a very strong oxidizing agent and often leads to overoxidation and cleavage of the resulting diol, especially under acidic or neutral conditions. chemistrysteps.comreddit.com While OsO₄ is more selective, it is also highly toxic and expensive. masterorganicchemistry.comreddit.com Even if a dihydroxylation could be achieved on a suitable precursor, no conventional reagent exists for the subsequent addition of two more hydroxyl groups onto one of the already substituted carbons to form a gem-triol.

Table 1: Limitations of Conventional Dihydroxylation Reagents for Highly Substituted Systems
ReagentAdvantagesLimitations for Sterically Congested/Unstable Polyols
Potassium Permanganate (KMnO₄)Inexpensive, potent oxidizing agent.- Low selectivity, often leads to over-oxidation and C-C bond cleavage. chemistrysteps.commasterorganicchemistry.com
  • Reaction is difficult to control.
  • Ineffective for highly hindered alkenes.
  • Osmium Tetroxide (OsO₄)High selectivity for syn-dihydroxylation, generally good yields for simple alkenes. chemistrysteps.com- Highly toxic and volatile. reddit.com
  • Very expensive. chemistrysteps.com
  • Formation of the cyclic osmate ester intermediate is severely hindered by sterically demanding substrates.
  • Does not facilitate trihydroxylation.
  • Given the anticipated instability of this compound, its synthesis and observation would likely only be possible in specialized environments designed to trap highly reactive species. ebsco.com

    Non-Aqueous Conditions: The presence of water would facilitate the rapid decomposition of the gem-triol to a carboxylic acid. Therefore, any synthetic attempt would need to be conducted in a rigorously anhydrous solvent.

    Cryogenic Synthesis: Performing reactions at extremely low temperatures (cryogenic conditions) can slow down decomposition pathways, potentially allowing for the formation of transient species. bohrium.com For example, polyurethane foams for cryogenic applications are synthesized using specialized polyols, demonstrating the importance of material properties at low temperatures. mdpi.com A hypothetical synthesis of this compound could involve the reaction of a precursor at temperatures approaching that of liquid nitrogen to kinetically trap the product.

    Matrix-Isolation Technique: This is the most promising method for the direct observation of a molecule like this compound. ebsco.com The technique involves co-depositing a precursor molecule along with a vast excess of an inert gas (e.g., argon or neon) onto a cryogenic surface (typically cooled to ~3-10 K). uni-giessen.defu-berlin.de The precursor can then be induced to react in situ, for example, by photolysis (irradiation with UV light). The resulting product molecules are trapped and isolated from one another within the solid, inert matrix, preventing intermolecular reactions and decomposition. uc.eduwikipedia.org This allows for their characterization using spectroscopic methods like infrared (IR) spectroscopy. uc.edu The synthesis of the simplest geminal diol, methanediol (B1200039) (CH₂(OH)₂), was achieved using such a technique by processing methanol-oxygen ices, demonstrating the power of this method for studying elusive molecules. olemiss.edu

    Table 2: Hypothetical Matrix-Isolation Conditions for this compound
    ParameterConditionRationale
    PrecursorMethyl 2-azido-1,1,1-triethoxybutanePhotolysis of the azide (B81097) could generate a reactive nitrene, potentially leading to rearrangement or reaction with matrix-isolated water to form the C2-hydroxyl. Orthoester protects the C1-triol.
    Matrix GasArgon (Ar) or Neon (Ne)Inert, optically transparent, forms a rigid matrix at low temperatures to isolate reactive species. fu-berlin.de
    Temperature3 - 12 KEnsures the matrix is rigid and minimizes thermal energy, preventing decomposition of the target molecule. uni-giessen.de
    Activation MethodUV Photolysis / Co-deposition with H₂OTo initiate the chemical transformation of the trapped precursor into the final product.
    Detection MethodInfrared (IR) SpectroscopyTo identify the product by its characteristic vibrational frequencies, particularly the O-H and C-O stretches. uc.edu

    Stabilization Strategies for Transient this compound Intermediates

    If this compound could be formed, even transiently, its stabilization would be critical. The primary stabilization would be kinetic, achieved by the physical caging and low temperatures of a cryogenic matrix. ebsco.com

    Beyond physical isolation, certain molecular features could theoretically contribute to stability. Geminal diols are known to be stabilized by the presence of strong electron-withdrawing groups on the same carbon, as seen in chloral (B1216628) hydrate. wikipedia.org In this compound, the hydroxyl groups themselves are electron-withdrawing via induction. The cumulative effect of three hydroxyls on C1, plus the influence of the adjacent C2-hydroxyl, would create a highly electron-poor carbon center. However, this is likely counteracted by severe steric strain and lone pair-lone pair repulsion between the closely spaced oxygen atoms, which would be a powerful destabilizing force.

    Intramolecular hydrogen bonding could also play a role. A complex network of hydrogen bonds could form between the four hydroxyl groups, potentially creating a more rigid and slightly more stable conformation. Studies of transient aggregates of molecules like tert-butyl alcohol in water show that hydrogen bonding networks can influence the lifetime of molecular clusters. nih.govresearchgate.net In the isolated environment of an argon matrix, such intramolecular interactions would be the dominant stabilizing force after kinetic trapping.

    Utilization of Cryogenic Matrix Isolation for Spectroscopic Observation

    Given the anticipated high reactivity and short lifespan of this compound, direct observation under normal conditions is likely impossible. Cryogenic matrix isolation is a powerful technique to study such unstable species by trapping them in an inert, solid matrix at extremely low temperatures, typically near absolute zero. ebsco.com This method effectively inhibits intermolecular reactions and decomposition pathways, allowing for detailed spectroscopic analysis. ebsco.comiceoxford.com

    Hypothetical Experimental Setup and Procedure:

    The proposed generation of this compound for matrix isolation studies would involve the co-deposition of a suitable precursor and an oxidizing agent onto a cryogenic window. A potential precursor could be 1,1,1-trichloro-2-butanol, which upon reaction with a controlled stream of oxygen atoms or ozone, might yield the desired tetrol.

    Table 1: Hypothetical Parameters for Cryogenic Matrix Isolation of this compound

    ParameterValue/ConditionPurpose
    Matrix Gas Argon, NeonInert environment to isolate individual molecules. ebsco.com
    Temperature 4-20 KTo achieve a solid, rigid matrix and prevent diffusion. iceoxford.com
    Precursor 1,1,1-trichloro-2-butanolPotential starting material for oxidation.
    Oxidizing Agent O atoms, O3To introduce the hydroxyl groups.
    Deposition Rate 1-5 mmol/hourTo ensure proper isolation and prevent aggregation.
    Spectroscopic Probes FTIR, UV-Vis, EPRTo identify and characterize the trapped species. ebsco.com

    Anticipated Spectroscopic Signatures:

    Fourier-Transform Infrared (FTIR) Spectroscopy: The most crucial spectroscopic tool for identifying this compound would be FTIR. The presence of multiple hydroxyl groups would give rise to characteristic O-H stretching and bending vibrations. The geminal triol moiety is expected to exhibit unique vibrational frequencies compared to more stable polyols. Isotopic substitution studies, replacing hydrogen with deuterium, would be essential to confirm the assignment of these vibrational bands.

    Electron Paramagnetic Resonance (EPR) Spectroscopy: If the synthesis process generates radical intermediates, EPR spectroscopy would be invaluable for their detection and characterization. nih.gov

    The primary challenge in this approach lies in the controlled generation of the target molecule in the gas phase immediately before trapping. The high energy required for the reaction could lead to fragmentation into smaller, more stable molecules like formaldehyde (B43269) and water, making the identification of the desired tetrol a complex task. olemiss.edu

    Exploration of Supramolecular Cages or Encapsulation for Kinetic Stabilization

    An alternative or complementary approach to cryogenic matrix isolation is the use of supramolecular cages to kinetically stabilize the highly reactive this compound. rsc.org These host-guest systems can provide a protective environment, isolating the labile molecule from potential reactants and preventing its decomposition. nih.govnih.gov

    Potential Host Architectures:

    The selection of an appropriate supramolecular host is critical. The cage must possess a cavity of suitable size and shape to accommodate the this compound molecule. Furthermore, the interior of the cage should be chemically inert to avoid reactions with the guest.

    Self-Assembled Coordination Cages: These structures, formed from metal ions and organic ligands, offer tunable cavity sizes and properties. acs.orgacs.org The synthesis of the cage could be performed in the presence of a precursor to this compound, with the final oxidation step occurring within the pre-formed cage.

    Hydrogen-Bonded Capsules: These capsules are held together by a network of hydrogen bonds and can encapsulate small neutral molecules. The challenge would be to find a system that is stable under the conditions required for the formation of the tetrol.

    Table 2: Hypothetical Supramolecular Hosts for this compound Stabilization

    Host TypePotential ExampleKey FeaturesChallenges
    Coordination Cage Palladium-based MOCsWell-defined cavities, tunable size. acs.orgPotential for catalytic decomposition by the metal centers.
    Hydrogen-Bonded Capsule Resorcin uc.ptarene-based capsulesEncapsulation of polar guests. rsc.orgStability under oxidative conditions.
    Covalent Organic Cages Imine-based cagesHigh stability, defined porosity.Synthesis and introduction of the guest can be difficult.

    Experimental Approach:

    The general strategy would involve the encapsulation of a precursor molecule within the supramolecular host. The final transformation to this compound would then be triggered, for instance, by photochemical activation or the diffusion of a small oxidizing agent into the cavity. The stabilization of the otherwise fleeting intermediate would allow for its characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which would be impossible for the free molecule.

    A significant challenge is the potential for the host to interfere with the reaction or for the guest to be too reactive even within the confined space. The stabilization of neutral radical species within such cages is known to be particularly challenging. nih.gov

    Overcoming Isolation and Purification Obstacles for Highly Labile Species

    The isolation and purification of a compound as inherently unstable as this compound from a reaction mixture would be an extraordinary feat. Traditional purification techniques like chromatography or distillation are likely to be completely unsuitable due to the high reactivity of the compound.

    Hypothetical Strategies:

    In-situ Generation and Trapping: One plausible approach is to generate the molecule in the presence of a trapping agent that forms a stable derivative. For example, reaction with a suitable reagent could convert the unstable tetrol into a more robust compound that can be isolated and characterized. The structure of the original tetrol could then be inferred from the structure of the derivative.

    Flow Chemistry with Rapid Quenching: A continuous flow reactor could be designed to synthesize the tetrol with a very short residence time, immediately followed by rapid cooling and mixing with a stabilizing agent or a spectroscopic analysis cell. This would minimize the time the labile compound has to decompose.

    Preparative Matrix Isolation: While technically demanding, it might be conceivable to scale up the matrix isolation technique to trap a sufficient quantity of the tetrol for subsequent analysis. The matrix could then be slowly sublimed under controlled conditions, potentially releasing the isolated molecule into a mass spectrometer for analysis.

    The purification of highly labile species often relies on preventing their decomposition rather than removing impurities in the traditional sense. This requires a paradigm shift in experimental design, focusing on kinetic trapping and in-situ analysis rather than conventional isolation procedures. researchgate.netnih.gov

    Advanced Spectroscopic Characterization for Hypothetical Butane 1,1,1,2 Tetrol

    Predicted Nuclear Magnetic Resonance (NMR) Spectra

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structure. For the hypothetical Butane-1,1,1,2-tetrol, computational methods can provide valuable predictions of its ¹H and ¹³C NMR spectra.

    Ab Initio Calculation of ¹H and ¹³C Chemical Shifts

    Ab initio quantum chemistry methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can be used to calculate the theoretical ¹H and ¹³C NMR chemical shifts of this compound. nih.govsmu.edu These calculations would be performed on an optimized molecular geometry of the compound. The predicted chemical shifts are crucial for identifying the electronic environment of each nucleus.

    For this compound, we can anticipate the following general trends in its predicted NMR spectra:

    ¹H NMR: The proton chemical shifts would be influenced by the electronegativity of the adjacent oxygen atoms. The hydroxyl protons (O-H) would likely exhibit the most downfield shifts and could be broad due to hydrogen bonding and exchange. The proton on C2 would also be shifted downfield due to the presence of two hydroxyl groups. The protons of the methyl group (C3) would be the most upfield.

    ¹³C NMR: The carbon chemical shifts would similarly be affected by the attached hydroxyl groups. C1 and C2, being directly bonded to multiple oxygen atoms, would have the largest chemical shifts (most downfield). C3 and C4 would appear at more upfield positions, with C4 likely being the most shielded. docbrown.info

    Predicted ¹³C NMR Chemical Shifts for this compound (Hypothetical)

    Carbon AtomPredicted Chemical Shift (ppm)
    C190 - 100
    C280 - 90
    C320 - 30
    C410 - 20
    Note: These are estimated ranges and would require specific computational calculations for precise values.

    Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound (Hypothetical)

    Proton(s)Predicted Chemical Shift (ppm)Predicted Splitting PatternCoupling Constant (J) in Hz
    OH (on C1, C2)4.0 - 6.0Broad singletN/A
    H (on C2)3.5 - 4.5Quartet~7 Hz
    H₂ (on C3)1.5 - 2.5Multiplet
    H₃ (on C4)0.8 - 1.2Triplet~7 Hz
    Note: These are estimated ranges and would require specific computational calculations for precise values.

    Analysis of Spin-Spin Coupling Patterns for Structural Elucidation

    Spin-spin coupling, the interaction between neighboring nuclear spins, provides valuable information about the connectivity of atoms in a molecule. fiveable.melibretexts.org The splitting patterns observed in the ¹H NMR spectrum of this compound would be critical for confirming its structure.

    The proton on C2 would be coupled to the two protons on C3, resulting in a triplet.

    The protons on C3 would be coupled to the proton on C2 and the three protons on C4, leading to a complex multiplet. pressbooks.publibretexts.org

    The protons of the methyl group (C4) would be coupled to the two protons on C3, resulting in a triplet.

    The magnitude of the coupling constants (J-values) can provide information about the dihedral angles between the coupled protons, which is useful for conformational analysis. fiveable.me

    Theoretical Considerations for Dynamic NMR Studies under Extreme Conditions

    Dynamic NMR (DNMR) spectroscopy could be employed to study conformational changes and other dynamic processes in this compound, particularly under extreme conditions of temperature or pressure. researchgate.netrsc.org

    Intramolecular Hydrogen Bonding: The multiple hydroxyl groups in this compound create the potential for extensive intramolecular hydrogen bonding. At low temperatures, these hydrogen bonds could "lock" the molecule into specific conformations, leading to a more complex NMR spectrum with distinct signals for each conformer. As the temperature increases, the rate of conformational exchange would increase, causing these distinct signals to broaden and eventually coalesce into averaged signals.

    Rotational Barriers: The rotation around the C-C bonds in the butane (B89635) backbone will have specific energy barriers. youtube.comslideshare.net DNMR studies could be used to determine the activation energies for these rotational processes.

    High-Pressure NMR: The application of high pressure could favor certain conformations and alter the dynamics of hydrogen bonding, providing further insights into the molecule's potential energy surface.

    Theoretical Vibrational Spectroscopy (IR, Raman) Analysis

    Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. libretexts.orgillinois.edu Theoretical calculations can predict the vibrational frequencies and intensities, aiding in the interpretation of experimental spectra.

    Prediction of Characteristic Functional Group Frequencies (e.g., O-H stretching, C-O stretching)

    For this compound, the following characteristic vibrational frequencies are expected: iitm.ac.in

    O-H Stretching: A broad and intense absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ would be characteristic of the hydrogen-bonded hydroxyl groups. In the Raman spectrum, this band would likely be weaker.

    C-H Stretching: Absorptions in the region of 2850-3000 cm⁻¹ would correspond to the stretching vibrations of the C-H bonds in the ethyl and methyl groups. s-a-s.org

    C-O Stretching: Strong absorptions in the IR spectrum between 1000 and 1260 cm⁻¹ would be indicative of the C-O stretching vibrations of the primary and secondary alcohol groups. researchgate.net

    O-H Bending: Bending vibrations of the O-H groups would appear in the region of 1330-1440 cm⁻¹.

    Predicted Characteristic IR/Raman Frequencies for this compound (Hypothetical)

    Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
    O-HStretching3200 - 3600
    C-HStretching2850 - 3000
    C-OStretching1000 - 1260
    O-HBending1330 - 1440
    Note: These are general ranges and would be refined by computational modeling.

    Conformational Fingerprints and Vibrational Mode Assignments

    The specific conformations of this compound would each have a unique set of vibrational modes, creating a "conformational fingerprint" in the vibrational spectra. researchgate.netresearchgate.net By comparing theoretically calculated spectra for different stable conformers with experimental data (if it were available), it would be possible to identify the predominant conformation(s) present. nih.gov

    Computational Methods: Density Functional Theory (DFT) calculations are commonly used to optimize the geometries of different conformers and calculate their vibrational frequencies. rsc.org

    Vibrational Mode Assignments: Each calculated vibrational frequency can be assigned to a specific atomic motion within the molecule, such as stretching, bending, or torsional modes. This detailed assignment allows for a thorough understanding of the molecule's dynamics.

    Mass Spectrometry Techniques for Identification of Unstable Species

    Mass spectrometry serves as a powerful tool for the analysis of unstable and transient chemical entities. Through ionization and subsequent analysis of fragment patterns, it is possible to elucidate the molecular weight and structural features of a compound.

    High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

    High-resolution mass spectrometry (HRMS) is an indispensable technique for the validation of a compound's molecular formula by providing highly accurate mass measurements. pnnl.gov For a transient species like this compound, HRMS would be crucial in distinguishing it from other isobaric compounds. The exact mass of the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) can be calculated and compared to the theoretical mass.

    Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

    Ion SpeciesTheoretical Exact Mass (Da)Hypothetical Measured Mass (Da)Mass Error (ppm)
    [C₄H₁₀O₄]⁺122.05791122.05785-0.49
    [C₄H₁₁O₄]⁺123.06572123.06566-0.49

    The ability of HRMS to achieve low parts-per-million (ppm) mass accuracy would allow for the confident assignment of the elemental composition C₄H₁₀O₄, a critical first step in the identification of this unstable tetrol.

    Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

    Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. youtube.com This technique would be instrumental in piecing together the connectivity of the hypothetical this compound. The fragmentation pathways are influenced by the stereochemistry and functional groups within the molecule. nih.govresearchgate.net

    In the case of this compound, collision-induced dissociation (CID) would likely lead to a series of neutral losses, primarily of water molecules from the hydroxyl groups. The initial loss of water from the unstable gem-triol moiety would be a key indicator.

    Hypothetical Fragmentation Scheme:

    [C₄H₁₀O₄ + H]⁺ (m/z 123) → [C₄H₉O₃]⁺ (m/z 105) + H₂O

    [C₄H₉O₃]⁺ (m/z 105) → [C₄H₇O₂]⁺ (m/z 87) + H₂O

    [C₄H₇O₂]⁺ (m/z 87) → [C₃H₃O]⁺ (m/z 55) + CH₂O₂

    The fragmentation pattern can help differentiate between isomers. For instance, the fragmentation of a more stable isomer like butane-1,2,3,4-tetrol (B1171214) would exhibit a different pattern of water loss. nih.gov

    Table 2: Hypothetical Tandem Mass Spectrometry (MS/MS) Fragmentation Data of [C₄H₁₀O₄ + H]⁺

    Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss
    123.1105.1H₂O
    123.187.12H₂O
    105.187.1H₂O
    87.155.0H₂O + CO

    The analysis of these fragmentation pathways provides a fingerprint for the molecule's structure. researchgate.net

    Gas-Phase Spectroscopic Methods for Transient Detection and Characterization

    For highly reactive and short-lived species, gas-phase spectroscopic methods offer the advantage of studying molecules in an isolated environment, free from intermolecular interactions. libretexts.org

    Microwave Spectroscopy for Rotational Constants and Structure

    Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. fiveable.me It is particularly well-suited for the study of transient species. rsc.orgrsc.org By measuring the frequencies of rotational transitions, highly accurate rotational constants can be determined. These constants are directly related to the molecule's moments of inertia, which in turn provide precise information about its geometry, including bond lengths and angles. nowgonggirlscollege.co.inutrgv.edu

    For the hypothetical this compound, theoretical calculations would first be used to predict its structure and rotational spectrum. Experimental measurements could then be compared to these predictions to confirm its identity.

    Table 3: Hypothetical Rotational Constants for this compound

    Rotational ConstantHypothetical Value (MHz)
    A5430.12
    B2150.45
    C1980.78

    The determination of these rotational constants would provide strong evidence for the specific three-dimensional arrangement of the atoms in this compound.

    Photoelectron Spectroscopy for Electronic Structure Validation

    Photoelectron spectroscopy (PES) is a technique that measures the kinetic energies of electrons ejected from a molecule upon ionization by high-energy radiation. khanacademy.org This information is used to determine the binding energies of the electrons, providing direct insight into the electronic structure of the molecule. scivisionpub.comresearchgate.netmdpi.com

    For this compound, PES could be used to probe the energies of the molecular orbitals. The spectrum would show distinct peaks corresponding to the ionization of electrons from the oxygen lone pairs and the various sigma bonds within the molecule. The binding energies of the core-level electrons (e.g., C1s and O1s) can also provide information about the chemical environment of each atom.

    Table 4: Hypothetical Binding Energies for this compound from Photoelectron Spectroscopy

    OrbitalHypothetical Binding Energy (eV)
    O (1s) - gem-triol533.5
    O (1s) - C2 hydroxyl532.8
    C (1s) - C1287.9
    C (1s) - C2286.5
    Non-bonding (O lone pair)10.5 - 12.0

    By comparing the experimental PES spectrum with theoretical calculations, the electronic structure of the transient this compound could be validated.

    Reaction Mechanisms and Interconversion Pathways of Butane 1,1,1,2 Tetrol

    Intramolecular Dehydration and Rearrangement Mechanisms

    The presence of multiple hydroxyl groups in close proximity facilitates intramolecular reactions, particularly dehydration, which can lead to a variety of products.

    The geminal triol at the C1 position is structurally analogous to a hydrated carboxylic acid. Geminal diols are known to be unstable and readily dehydrate to form carbonyl compounds. pearson.compearson.comwikipedia.orgquora.com It is therefore highly probable that Butane-1,1,1,2-tetrol will spontaneously lose water to form 2-hydroxybutanoic acid.

    Further dehydration and rearrangement can lead to other carbonyl compounds. For instance, the loss of a second water molecule from the C1 and C2 positions could theoretically lead to the formation of an enol, which would tautomerize to a more stable ketone, 2-oxobutanal. A subsequent intramolecular rearrangement, such as a hydride shift, could then potentially yield other carbonyl isomers.

    A plausible pathway for the formation of a ketone involves the initial dehydration of the gem-triol to a carboxylic acid, followed by a series of protonation and dehydration steps involving the C2 hydroxyl group, leading to the formation of an α,β-unsaturated carboxylic acid.

    Starting MaterialIntermediateProduct
    This compound2-Hydroxybutanoic acid2-Oxobutanal
    This compound2-Hydroxybutanoic acidα,β-Unsaturated Carboxylic Acid

    This table presents theoretically plausible transformation pathways.

    The decomposition of this compound is expected to be significantly influenced by pH.

    Acid-Catalyzed Decomposition: In the presence of an acid, the hydroxyl groups are readily protonated, turning them into better leaving groups (water). pearson.compearson.com Protonation of one of the geminal hydroxyls at C1 would initiate a rapid dehydration to form the corresponding carboxylic acid. The kinetics of this process are likely to be first-order with respect to the tetrol and the acid catalyst. Subsequent acid-catalyzed dehydration involving the C2 hydroxyl group would also be facilitated.

    Base-Catalyzed Decomposition: Under basic conditions, the hydroxyl groups can be deprotonated to form alkoxides. A base could catalyze the elimination of a water molecule from the gem-triol through an E1cB-like mechanism, proceeding through a stabilized carbanion. The rate of decomposition in a basic medium would depend on the concentration of both the tetrol and the base. The stability of gem-diols is known to be influenced by pH, with basic conditions sometimes favoring the hydrated form. fiveable.me However, the high density of electron-withdrawing hydroxyl groups in this compound would likely enhance the acidity of the hydroxyl protons, facilitating base-catalyzed processes.

    ConditionProposed Rate LawExpected Rate
    Acid-CatalyzedRate = k[this compound][H⁺]Fast
    Base-CatalyzedRate = k[this compound][Base]Moderate to Fast

    This table presents hypothetical kinetic data for the decomposition of this compound.

    This compound as a Transient Intermediate in Complex Organic Transformations

    The high degree of oxygenation and inherent instability of this compound make it a plausible, albeit fleeting, intermediate in certain complex reaction sequences.

    In high-energy environments, such as combustion or atmospheric chemistry, radical-driven oxidation of butane (B89635) can lead to the formation of highly oxygenated intermediates. It is conceivable that this compound could be formed through a series of radical hydroxylation steps. However, its existence would be transient, rapidly decomposing to more stable species like carboxylic acids and smaller fragments. Computational studies on the oxidation of hydrocarbons suggest the formation of various oxygenated species, and while not specifically identified, a structure like this compound represents a possible node in a complex reaction network. chemrxiv.orgchemrxiv.org

    This compound can be considered an isomer of other tetrols, such as the more stable Butane-1,2,3,4-tetrol (B1171214) (threitol and erythritol). wikipedia.orgnih.govresearchgate.net Interconversion between these isomers would require significant bond-breaking and rearrangement, such as a series of retro-aldol and aldol-type reactions or pinacol-like rearrangements under specific catalytic conditions. For example, an acid-catalyzed rearrangement could potentially facilitate the migration of a hydroxyl group. While theoretically possible, such interconversions would likely face high activation barriers and compete with more favorable decomposition pathways like dehydration.

    Theoretical Analysis of Reductive and Oxidative Pathways

    The functional groups of this compound offer sites for both reduction and oxidation.

    Reductive Pathways: Reduction of the gem-triol at C1 is unlikely without prior dehydration to a carbonyl or carboxyl group. Once 2-hydroxybutanoic acid is formed, the carboxylic acid could be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield Butane-1,2-diol. The C2 hydroxyl group would likely remain unchanged under these conditions.

    Oxidative Pathways: The C2 secondary alcohol is susceptible to oxidation. Treatment with a mild oxidizing agent, such as a Swern or Dess-Martin oxidation, would be expected to yield 1,1,1-trihydroxybutan-2-one. This product, containing a gem-triol adjacent to a ketone, would also be highly unstable and likely undergo further reactions. Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, would likely lead to cleavage of the C-C bond, resulting in smaller carboxylic acids and carbon dioxide.

    Reaction TypeReagentPlausible Product(s)
    Reduction1. Dehydration 2. LiAlH₄Butane-1,2-diol
    Mild OxidationDess-Martin Periodinane1,1,1-Trihydroxybutan-2-one
    Strong OxidationKMnO₄, heatPropanoic acid, Carbon dioxide

    This table outlines the theoretical outcomes of redox reactions on this compound and its immediate decomposition products.

    Hypothetical Reduction to Less Oxygenated Butane Polyols

    The reduction of this compound would involve the removal of one or more hydroxyl groups, leading to the formation of less oxygenated butane polyols such as butane-1,1,2-triol, butane-1,1-diol, or even simpler alcohols. The primary challenge in these hypothetical reductions lies in the stability of the geminal triol group at the C1 position. This group is structurally analogous to an orthoester and is expected to be highly unstable, readily eliminating water to form a carboxylic acid. However, under specific and controlled reducing conditions, pathways to less oxygenated polyols can be postulated.

    One plausible, albeit theoretical, pathway involves a two-step process analogous to the polyol pathway observed in biological systems for the reduction of sugars. In this pathway, a dehydrogenase enzyme could potentially catalyze the reduction of one of the hydroxyl groups. More conventional laboratory reductions might employ catalytic hydrogenation or metal hydride reagents.

    A hypothetical reduction pathway could proceed as follows:

    Protonation of a Hydroxyl Group: In an acidic medium, one of the hydroxyl groups, most likely at the C1 position due to the electron-withdrawing effects of the other oxygen atoms, would be protonated to form a good leaving group (water).

    Formation of a Carbocation: Loss of the water molecule would lead to the formation of a carbocation at C1. This carbocation would be stabilized by the adjacent hydroxyl group at C2.

    Hydride Attack: A hydride reagent, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), would then deliver a hydride ion to the carbocation, resulting in the formation of butane-1,1,2-triol.

    Further reduction of butane-1,1,2-triol to butane-1,1-diol or other less oxygenated species would be challenging due to the relative stability of the remaining hydroxyl groups.

    Interactive Data Table: Hypothetical Reduction Products of this compound

    Starting MaterialReducing AgentHypothetical Product
    This compoundCatalytic Hydrogenation (e.g., H₂/Pd)Butane-1,1,2-triol
    This compoundMetal Hydride (e.g., NaBH₄)Butane-1,1,2-triol
    Butane-1,1,2-triolStronger reducing conditionsButane-1,2-diol

    Oxidative Degradation Pathways to Carbon Dioxide and Other Small Molecules

    The oxidative degradation of this compound is expected to be a more facile process compared to its reduction, primarily due to the presence of the highly oxidized C1 position and the vicinal diol structure at C1 and C2. The complete oxidation of this molecule would ultimately yield carbon dioxide and water. However, several intermediate steps and smaller organic molecules would be formed along this pathway.

    A key reaction in the oxidative degradation of this compound is the oxidative cleavage of the vicinal diol at the C1-C2 bond. libretexts.orgwikipedia.orglibretexts.orgdoubtnut.com This reaction is characteristic of 1,2-diols and can be achieved using reagents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄). libretexts.orglibretexts.org

    The proposed oxidative degradation pathway is as follows:

    Oxidative Cleavage of the C1-C2 Bond: Treatment with an oxidizing agent like periodic acid would cleave the bond between C1 and C2. The gem-triol at C1 would be oxidized to carbonic acid (which is unstable and decomposes to carbon dioxide and water), and the secondary alcohol at C2 would be oxidized to an aldehyde, specifically 2-hydroxypropanal (B1205545).

    Oxidation of 2-Hydroxypropanal: The resulting 2-hydroxypropanal is susceptible to further oxidation. The aldehyde group can be readily oxidized to a carboxylic acid, forming 2-hydroxypropanoic acid (lactic acid).

    Further Oxidation to Pyruvic Acid: The secondary alcohol group in lactic acid can be oxidized to a ketone, yielding pyruvic acid.

    Decarboxylation to Acetaldehyde: Pyruvic acid can undergo oxidative decarboxylation to lose a molecule of carbon dioxide and form acetaldehyde.

    Final Oxidation to Carbon Dioxide: Acetaldehyde can be further oxidized to acetic acid, which can then be completely oxidized to carbon dioxide and water under strong oxidizing conditions.

    Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions, would likely lead to a more direct and complete oxidation of this compound to carbon dioxide and water, with the formation of various intermediates being transient.

    Interactive Data Table: Products of Oxidative Degradation of this compound

    Oxidizing AgentInitial Product of C1-C2 CleavageSubsequent Oxidation ProductsFinal Products (Complete Oxidation)
    Periodic Acid (HIO₄)Carbonic Acid + 2-Hydroxypropanal2-Hydroxypropanoic acid, Pyruvic acid, Acetaldehyde, Acetic acidCarbon Dioxide + Water
    Potassium Permanganate (KMnO₄)Mixture of smaller carboxylic acidsFurther fragmented and oxidized speciesCarbon Dioxide + Water
    Potassium Dichromate (K₂Cr₂O₇)Mixture of smaller carboxylic acids and ketonesFurther fragmented and oxidized speciesCarbon Dioxide + Water

    Future Research Directions and Advanced Theoretical Applications of Butane 1,1,1,2 Tetrol Studies

    Development of Novel Computational Methodologies for Extremely Unstable Molecular Systems

    The extreme instability predicted for Butane-1,1,1,2-tetrol makes it an ideal candidate for the development and validation of new computational methods. Standard quantum chemical calculations often struggle with molecules that are far from their equilibrium geometry or exist in very shallow potential energy wells. nih.govnih.gov

    Investigating this compound would necessitate the use and refinement of advanced computational techniques capable of accurately describing its potential energy surface. This includes methods that can handle the significant electron correlation effects and the complex interplay of steric and electronic destabilization. nih.gov Computational chemistry can predict the stability of hypothetical molecules with a high degree of confidence, signaling whether their synthesis would be a viable endeavor. nih.gov

    Key areas for methodological development include:

    Advanced Ab Initio Methods: Pushing the limits of coupled-cluster and multi-reference methods to accurately capture the intricate electronic structure of such a strained system. acs.orgresearchgate.net

    Machine Learning Potentials: Training machine learning models on high-level quantum mechanical data to create force fields capable of describing the decomposition of this compound and similar unstable species with greater computational efficiency. arxiv.orgnih.gov

    Reaction Path Finding Algorithms: Developing more robust algorithms for exploring the complex potential energy landscape and identifying the multiple, likely very low-barrier, decomposition pathways of this molecule. nih.gov

    A comparative table of computational methods that could be employed is presented below.

    Computational MethodStrengthsLimitations for Unstable Systems
    Density Functional Theory (DFT)Good balance of accuracy and computational cost. numberanalytics.comCan struggle with systems with significant dispersion forces or multi-reference character. numberanalytics.com
    Møller-Plesset Perturbation Theory (MP2)Improves upon Hartree-Fock by including electron correlation.May not converge for highly unstable molecules.
    Coupled-Cluster (CC) MethodsHigh accuracy for single-reference systems. acs.orgComputationally expensive, scaling poorly with system size. acs.org
    Multi-Reference (MR) MethodsNecessary for describing bond-breaking and electronically excited states.Complex to set up and computationally demanding.
    Quantum Monte Carlo (QMC)Can achieve very high accuracy.High computational cost, can be complex to implement.

    Advancements in Ultrafast Spectroscopic Techniques for Transient Chemical Species

    Should the synthesis of this compound or a closely related, heavily substituted, and slightly more stable analogue ever be attempted, its detection would require cutting-edge spectroscopic techniques capable of probing extremely short-lived species. numberanalytics.com The predicted lifetime of this compound is likely in the femtosecond to picosecond range, necessitating the use of ultrafast laser spectroscopy. nd.eduoxinst.com

    The study of such a transient molecule would drive innovation in the following areas:

    Femtosecond Transient Absorption Spectroscopy: This technique uses a pump pulse to initiate a reaction and a probe pulse to monitor the absorption of the transient species as a function of time, providing kinetic data on its formation and decay. nd.edunih.govmdpi.com

    Time-Resolved Infrared (TRIR) Spectroscopy: By probing the vibrational modes of the molecule, TRIR can provide structural information about the fleeting intermediates formed during its decomposition. nih.govescholarship.org

    Femtosecond Stimulated Raman Spectroscopy (FSRS): FSRS offers the potential to obtain high-resolution vibrational spectra of transient species, offering detailed insights into their molecular structure and bonding. eli-beams.eu

    The table below summarizes the applicability of these advanced spectroscopic techniques.

    Spectroscopic TechniqueInformation GainedTimescale
    Femtosecond Transient AbsorptionElectronic transitions, kinetics of formation and decay. acs.orgFemtoseconds to nanoseconds. nd.edu
    Time-Resolved Infrared (TRIR)Vibrational modes, structural information of intermediates. nih.govPicoseconds to milliseconds. acs.org
    Femtosecond Stimulated Raman (FSRS)High-resolution vibrational spectra, detailed structural information. eli-beams.euSub-picosecond. eli-beams.eu
    Mass SpectrometryDetection and characterization of charged intermediates. nih.govN/A

    Theoretical Contributions to Understanding the Fundamental Principles of Geminal and Vicinal Polyol Instability

    This compound is a quintessential example of a molecule subject to severe destabilization due to the presence of multiple hydroxyl groups on adjacent and the same carbon atoms. The study of this molecule would provide profound insights into the fundamental principles governing the instability of geminal and vicinal polyols.

    Geminal diols are generally unstable and readily dehydrate to form a carbonyl group. pearson.comwikipedia.org This instability is exacerbated in a geminal triol. The primary reasons for this instability, which would be amplified in this compound, include:

    Steric Hindrance: The close proximity of multiple hydroxyl groups leads to significant steric repulsion. stackexchange.comquora.com

    Electronic Repulsion: Lone pair repulsion between the oxygen atoms of the geminal hydroxyl groups is a major destabilizing factor. quora.com

    Favorable Dehydration: The dehydration process to form a more stable carbonyl compound is thermodynamically and kinetically favorable. wikipedia.orgstackexchange.com

    The vicinal diol arrangement also contributes to instability, albeit to a lesser extent than the geminal triol. Theoretical investigations into this compound would allow for a detailed analysis of the interplay between these destabilizing effects and the potential for intramolecular hydrogen bonding to provide a minor stabilizing influence. vaia.com

    Implications for Complex Organic Synthesis Design Targeting Highly Functionalized Molecules

    The synthesis of highly functionalized molecules, particularly those with a high density of heteroatoms and stereocenters, presents a significant challenge in organic chemistry. youtube.com The hypothetical nature of this compound underscores the immense difficulty in creating molecules with such a high degree of hydroxylation on a small carbon framework.

    Theoretical studies on this compound can inform synthetic strategies in several ways:

    Predicting Synthetic Dead-Ends: Computational analysis can predict the extreme instability of a target molecule, thereby preventing chemists from pursuing synthetic routes that are destined to fail. nih.gov

    Designing Precursors to Unstable Intermediates: While the isolation of this compound is likely impossible, it could potentially exist as a transient intermediate in a reaction. Theoretical calculations can help design precursors and reaction conditions that might favor its fleeting formation. quora.com

    Developing Protecting Group Strategies: The challenges posed by the hydroxyl groups in this compound highlight the need for innovative protecting group strategies to mask the reactivity of multiple hydroxyl groups in close proximity during the synthesis of complex polyols. solubilityofthings.com

    Exploration of this compound as a Benchmarking System for New Chemical Theories

    Benchmark datasets of molecules with well-characterized properties are essential for the development and validation of new quantum chemical methods and force fields. data.govdata.govnist.govnih.govnih.govacs.org While these datasets typically consist of stable molecules, there is a growing need for benchmark systems that represent the more challenging regions of chemical space, including highly unstable and transient species. nih.govnih.gov

    This compound, due to its extreme electronic and steric challenges, could serve as an excellent benchmark for:

    Testing the Accuracy of High-Level Theoretical Methods: The complex electronic structure and numerous low-energy decomposition pathways of this compound would provide a stringent test for the accuracy of even the most sophisticated quantum chemical models. researchgate.net

    Validating New Force Fields: The development of force fields that can accurately describe the behavior of highly flexible and unstable molecules is a major challenge. This compound could be used to benchmark the performance of new force fields designed for this purpose.

    Probing the Limits of Chemical Bonding Theories: Understanding the nature of the chemical bonds in such a strained and electronically rich molecule can help to refine our fundamental theories of chemical bonding.

    The consistent theoretical prediction of the properties of unusual and unstable molecules is a robust test of our scientific understanding. americanscientist.org

    Q & A

    Basic Research Questions

    Q. What spectroscopic methods are most effective for characterizing the stereochemistry of Butane-1,2,3,4-tetrol?

    • Methodological Answer :

    • X-ray crystallography is critical for resolving stereochemistry and hydrogen-bonding networks. For example, α- and β-polymorphs of erythritol derivatives have been structurally characterized using single-crystal diffraction (Table 1 in ) .
    • NMR spectroscopy (e.g., 1H^{1}\text{H} and 13C^{13}\text{C}) distinguishes stereoisomers like erythritol and threitol by analyzing coupling constants and chemical shifts. Threitol (Butane-1,2,3,4-tetrol, (2R,3R)-configuration) shows distinct NMR profiles compared to erythritol ( ) .
    • Polarimetry measures optical activity, though erythritol’s meso-form is optically inactive, unlike threitol .

    Q. What are the key solubility properties of Butane-1,2,3,4-tetrol, and how can they be experimentally determined?

    • Methodological Answer :

    • Erythritol has high water solubility (880 g/100 mL at 25°C), which can be quantified via gravimetric analysis (evaporating saturated solutions) or refractive index measurements ( ) .
    • Solubility in organic solvents (e.g., ethanol, methanol) is determined using UV-Vis spectroscopy or HPLC to monitor solute concentrations in filtrates after equilibration .

    Q. What safety protocols are essential for handling Butane-1,2,3,4-tetrol in laboratory settings?

    • Methodological Answer :

    • Use personal protective equipment (PPE) , including gloves and goggles, due to its hygroscopic nature and potential irritation ( ).
    • Consult material safety data sheets (MSDS) for storage guidelines (e.g., avoiding moisture) and first-aid measures (e.g., rinsing eyes with water for 15 minutes upon exposure) .

    Advanced Research Questions

    Q. How can density-functional theory (DFT) predict the thermochemical stability of Butane-1,2,3,4-tetrol derivatives?

    • Methodological Answer :

    • Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for hydrogen-bonded systems like erythritol. Basis sets (e.g., 6-311++G(d,p)) model electron density and vibrational modes ( ) .
    • Validate predictions against experimental thermochemical data (e.g., enthalpy of formation) using Gaussian-type orbital calculations .

    Q. What methodologies quantify DNA adducts formed by benzo[a]pyrene diol epoxide (BPDE) involving tetrol derivatives?

    • Methodological Answer :

    • HPLC/fluorescence assays detect BPDE-DNA adducts by hydrolyzing stable N2^2-guanine adducts with 0.1 N HCl to release tetrol I-1, which is quantified fluorometrically (detection limit: 1 pg) ( ) .
    • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides higher specificity for distinguishing tetrol I-1 and II-2 adducts in genotoxicity studies ( ) .

    Q. How does stereochemical configuration influence Butane-1,2,3,4-tetrol’s interactions with biological macromolecules?

    • Methodological Answer :

    • Molecular docking simulations compare erythritol (meso-form) and threitol ((2R,3R)-form) binding to enzymes like xylitol dehydrogenase.
    • Isothermal titration calorimetry (ITC) measures binding affinities, revealing erythritol’s lower enzymatic recognition due to its symmetric structure ( ) .

    Q. How do solvent interactions affect the crystallization behavior of Butane-1,2,3,4-tetrol?

    • Methodological Answer :

    • Differential scanning calorimetry (DSC) identifies polymorphic transitions (e.g., α- vs. β-forms) by analyzing melting points (88–90°C for threitol; 117–121°C for erythritol) ( ) .
    • X-ray diffraction (XRD) maps hydrogen-bonding networks in crystal lattices grown from polar solvents like water or ethanol ( ) .

    Q. What isotopic labeling techniques trace Butane-1,2,3,4-tetrol’s metabolic incorporation in cellular systems?

    • Methodological Answer :

    • 13C^{13}\text{C}-labeled erythritol is synthesized via catalytic hydrogenation of 13C^{13}\text{C}-enriched substrates (e.g., erythrulose).
    • Gas chromatography-mass spectrometry (GC-MS) tracks isotopic enrichment in metabolic byproducts (e.g., glycolysis intermediates) ( ) .

    Data Contradictions and Resolutions

    • Melting Point Variability : Reported melting points for erythritol range from 117–121°C ( ) vs. 88–90°C for threitol ( ). This reflects stereochemical differences, not experimental error .
    • Safety Data : classifies erythritol as non-hazardous, whereas industrial-grade threitol may require stricter handling (e.g., ventilation) due to decomposition risks .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.